

# Apigenin 7-O-methylglucuronide: A Technical Guide to its Therapeutic Potential

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Compound of Interest		
Compound Name:	Apigenin 7-O-methylglucuronide	
Cat. No.:	B15596301	Get Quote

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Apigenin 7-O-methylglucuronide, a naturally occurring flavonoid, is emerging as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the current state of research into its potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a resource for researchers and professionals in drug discovery and development. While research specifically on the methylated form is nascent, data from the closely related compounds, apigenin 7-O-glucuronide and apigenin 7-O-glucoside, are included to provide a broader context for its potential bioactivities.

### Introduction

Apigenin, a flavone widely distributed in the plant kingdom, is known for its diverse pharmacological activities. Its bioavailability and therapeutic efficacy are often influenced by glycosylation and other modifications. **Apigenin 7-O-methylglucuronide** is one such derivative, and understanding its specific biological effects is crucial for its potential development as a therapeutic agent. This guide delves into the documented bioactivities of this compound and its close analogs, presenting the data in a structured and actionable format for the scientific community.



# **Anti-inflammatory Activity**

**Apigenin 7-O-methylglucuronide** has demonstrated potential as an anti-inflammatory agent. Studies suggest that its mechanism of action involves the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

## **Quantitative Data on Anti-inflammatory Effects**

The following table summarizes the quantitative data from studies on the anti-inflammatory effects of **Apigenin 7-O-methylglucuronide** and its related compounds.

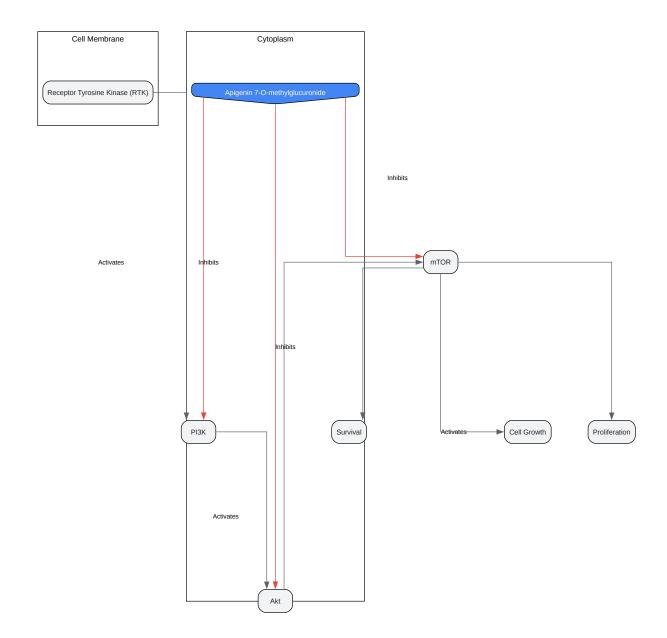
Compound	Assay	Cell Line/Model	Concentrati on/Dose	Observed Effect	Reference
Apigenin 7-O- methylglucur onide	IL-1β Production	LPS- stimulated RAW 264.7 cells	50 and 100 μg/ml	Dose-dependent inhibition of IL-1 $\beta$ production.	[1]
Apigenin 7-O- glucuronide	Nitric Oxide (NO) Release	LPS- stimulated RAW 264.7 macrophages	Dose- dependent	Suppression of NO release.	[2]
Apigenin 7-O- glucuronide	PGE2 Release	LPS- stimulated RAW 264.7 macrophages	Dose- dependent	Suppression of PGE2 release.	[2]
Apigenin 7-O- glucuronide	TNF-α Release	LPS- stimulated RAW 264.7 macrophages	Dose- dependent	Suppression of TNF-α release.	[2]
Apigenin 7- glycoside	Pro- inflammatory Cytokines (TNF-α, IL-6, IL-1β)	LPS-induced acute lung injury in mice	Not specified	Inhibition of cytokine production.	[3]



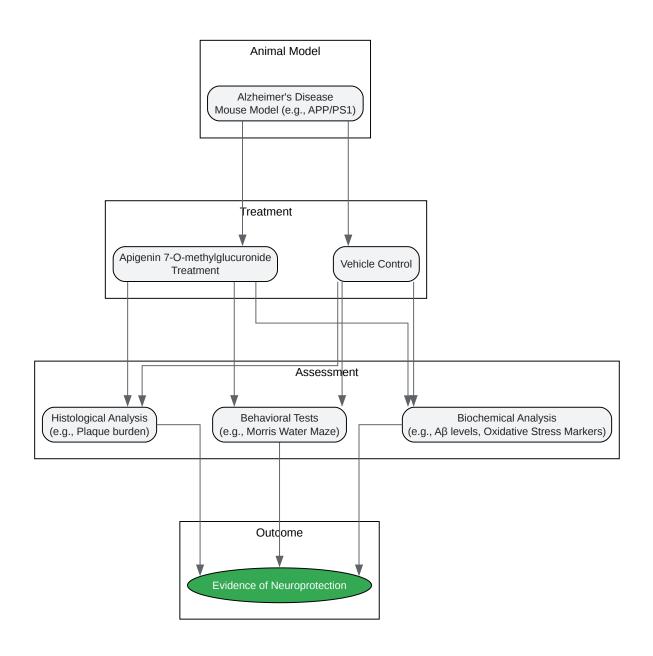
# **Signaling Pathways in Inflammation**

Apigenin and its derivatives exert their anti-inflammatory effects by modulating critical signaling pathways. A key mechanism is the inhibition of the MAPK and NF-kB signaling cascades, which are central to the inflammatory response.









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#### References

- 1. researchgate.net [researchgate.net]
- 2. Apigenin-7-O-β-d-glucuronide inhibits LPS-induced inflammation through the inactivation of AP-1 and MAPK signaling pathways in RAW 264.7 macrophages and protects mice against endotoxin shock Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Apigenin-7-glycoside prevents LPS-induced acute lung injury via downregulation of oxidative enzyme expression and protein activation through inhibition of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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